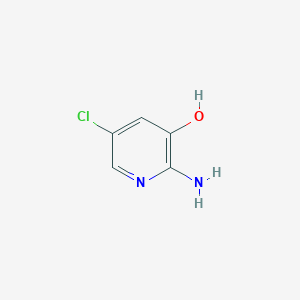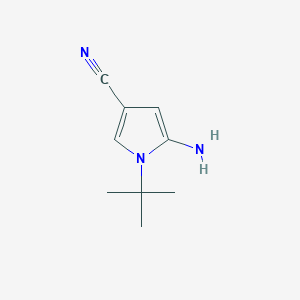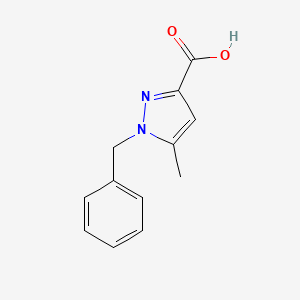
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms in adjacent positions. The compound of interest is a derivative of this class, featuring a benzyl group attached to the first carbon, a methyl group at the fifth position, and a carboxylic acid group at the third carbon of the pyrazole ring.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through reactions such as cyclization. For instance, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was synthesized from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Although the specific synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could be employed, such as ester condensation followed by cyclization and hydrolysis steps.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, in the related compound 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring forms dihedral angles with the attached phenyl and benzyl rings, indicating the spatial arrangement of these groups . Such structural information is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including those involving their carboxylic acid group. In the crystal structure of a related compound, carboxyl groups were observed to form O—H⋯O hydrogen bonds, creating a centrosymmetric ring typical of organic carboxylic acids . This suggests that 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid could also participate in hydrogen bonding, which could influence its chemical behavior and interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of different substituents on the pyrazole ring can affect the compound's electrochemical behavior, as seen in the study of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles . The substituents can also impact the absorption and emission spectra, as demonstrated by a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives . These properties are essential for the potential application of these compounds in fields such as materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid derivatives have been investigated as corrosion inhibitors. For instance, a study by Herrag et al. (2007) demonstrated that specific pyrazole derivatives, including those structurally related to 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, effectively reduce steel corrosion in hydrochloric acid. These compounds exhibit increased corrosion inhibition efficiency with rising concentration, suggesting their potential in industrial corrosion prevention applications (Herrag et al., 2007).
Synthesis and Characterization of Derivatives
Research by Yıldırım et al. (2005) focused on the functionalization of 1H-pyrazole-3-carboxylic acid derivatives, including 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Yıldırım et al., 2005).
Coordination Chemistry and Crystallography
Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and investigated their coordination and crystallization properties with different metal ions. These studies are significant for the development of new materials with potential applications in catalysis, molecular recognition, and as building blocks for supramolecular structures (Radi et al., 2015).
Biological Studies and Drug Design
In the realm of pharmacology, pyrazole derivatives, including those similar to 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, have been studied for their antimicrobial activities. Shubhangi et al. (2019) reported on the synthesis of pyrazole derivatives and their tested efficacy against bacterial and fungal strains, demonstrating the potential of these compounds in drug design and development (Shubhangi et al., 2019).
Nonlinear Optics and Material Science
Chandrakantha et al. (2013) explored the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, a class of compounds related to 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid. Their findings indicate the potential of these compounds in optical limiting applications, contributing to the field of materials science and photonics (Chandrakantha et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-benzyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYMHQTUFQNZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438921 | |
| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
17607-80-6 | |
| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


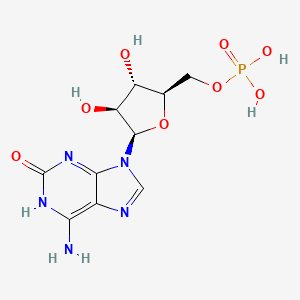
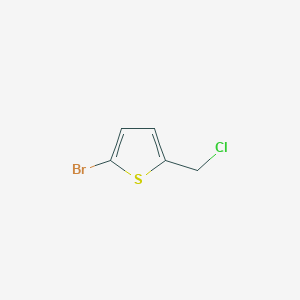
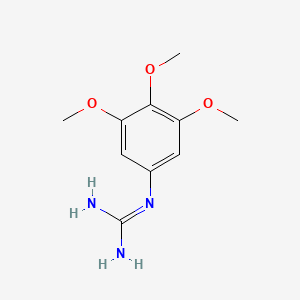
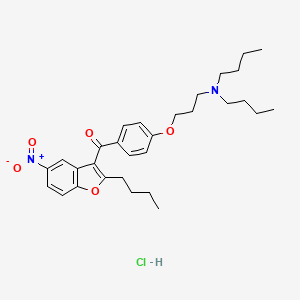
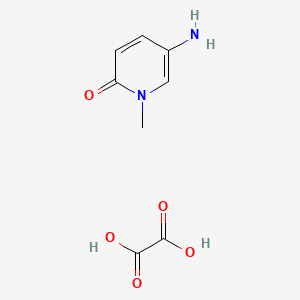

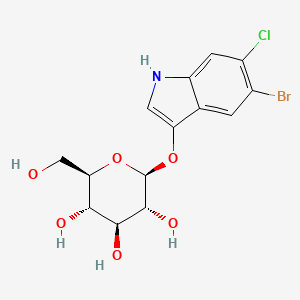
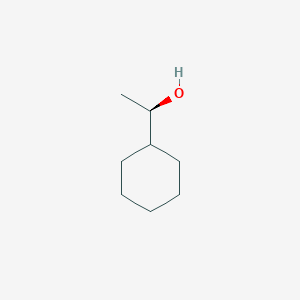
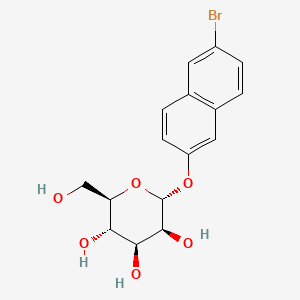
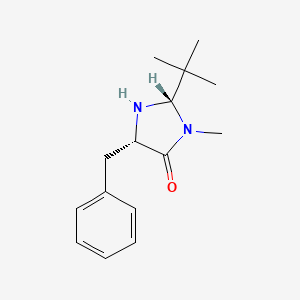
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
